(R)-N-(1-Phenylethyl)hydroxylamine oxalate (CAS: 118743-81-0) is a highly stable, crystalline chiral auxiliary and precursor widely utilized in asymmetric synthesis. As a stabilized salt of a chiral hydroxylamine, it serves as the foundational building block for synthesizing enantioenriched nitrones. These nitrones are critical intermediates that undergo highly stereoselective 1,3-dipolar cycloadditions with various alkenes, enabling the precise construction of complex nitrogen-containing heterocycles such as isoxazolidines [1]. By providing a robust, weighable solid form of an otherwise sensitive free base, this oxalate salt allows chemists and procurement teams to secure a reliable, shelf-stable reagent that ensures high batch-to-batch reproducibility in the production of chiral amines, amino acids, and pharmaceutical intermediates.
Substituting (R)-N-(1-Phenylethyl)hydroxylamine oxalate with its free base, an achiral analog, or a different chiral auxiliary introduces severe process and yield liabilities. The free base of N-(1-phenylethyl)hydroxylamine is notoriously prone to rapid air oxidation and thermal disproportionation, making it difficult to store, handle, and weigh accurately, which directly causes variable stoichiometry in downstream nitrone condensations [1]. The oxalate salt completely mitigates this by locking the compound into a stable, 1:1 crystalline matrix. Furthermore, substituting with an achiral equivalent like N-benzylhydroxylamine eliminates the facial stereocontrol required during cycloadditions, forcing the need for expensive and low-yielding downstream chiral resolution. Finally, unlike more complex rigid auxiliaries, the 1-phenylethyl group offers a unique balance of high steric shielding for stereocontrol and extreme ease of removal via mild hydrogenolysis, making it non-interchangeable for sensitive API synthesis.
The procurement of the oxalate salt is primarily driven by its vastly superior handling and stability profile compared to the free hydroxylamine. Under ambient atmospheric conditions, the crystalline (R)-N-(1-Phenylethyl)hydroxylamine oxalate maintains >98% assay purity over extended storage periods (months). In direct contrast, the isolated free base is an oil that rapidly degrades via oxidation and disproportionation, often dropping below 90% purity within days unless stored strictly under inert gas at sub-zero temperatures [1]. This stability difference directly impacts manufacturing reproducibility.
| Evidence Dimension | Assay purity over time (ambient conditions) |
| Target Compound Data | >98% purity retained over months (oxalate salt) |
| Comparator Or Baseline | <90% purity within days (free base oil) |
| Quantified Difference | Near-total elimination of ambient degradation |
| Conditions | Ambient storage, atmospheric oxygen exposure |
Procuring the oxalate salt eliminates the need for cold-chain logistics and in-situ generation, ensuring precise stoichiometry and reproducible yields in industrial scale-up.
When utilized in the synthesis of nitrones for 1,3-dipolar cycloadditions, the (R)-1-phenylethyl group provides exceptional facial selectivity. Reactions utilizing nitrones derived from (R)-N-(1-Phenylethyl)hydroxylamine routinely achieve diastereomeric excesses (de) exceeding 90% in standard cycloadditions with substituted alkenes. Conversely, using an achiral baseline such as N-benzylhydroxylamine yields a racemic mixture (0% ee/de), requiring subsequent chiral resolution [1]. The built-in stereocontrol of the (R)-1-phenylethyl auxiliary effectively bypasses the 50% maximum theoretical yield limit associated with classical resolution.
| Evidence Dimension | Diastereomeric excess (de) in cycloaddition |
| Target Compound Data | >90% de (typical for (R)-1-phenylethyl nitrones) |
| Comparator Or Baseline | 0% de (N-benzylhydroxylamine baseline) |
| Quantified Difference | >90% absolute increase in stereoselectivity |
| Conditions | 1,3-dipolar cycloaddition with standard alkenes |
High intrinsic stereocontrol directly increases the overall yield of the target enantiomer, drastically reducing waste and downstream purification costs.
A critical metric for any chiral auxiliary is the ease of its removal once the desired stereocenter is established. The (R)-1-phenylethyl group on the resulting isoxazolidine or amine can be cleaved via standard catalytic hydrogenolysis (Pd/C, H2) with typical yields exceeding 90%, cleanly liberating the free amine without racemization [1]. In contrast, more complex or rigid chiral auxiliaries (such as certain camphor-derived or oxazolidinone systems) often require harsh oxidative (e.g., CAN) or strongly reductive conditions that can degrade sensitive functional groups on the target molecule, lowering the final step yield by 15-30%.
| Evidence Dimension | Deprotection/Cleavage Yield |
| Target Compound Data | >90% yield via mild hydrogenolysis |
| Comparator Or Baseline | 60-75% yield with harsh cleavage of rigid auxiliaries |
| Quantified Difference | 15-30% improvement in final step yield |
| Conditions | Late-stage auxiliary removal in complex substrate synthesis |
Mild and highly efficient auxiliary removal ensures that the compound can be used in the synthesis of highly functionalized, sensitive pharmaceutical intermediates without late-stage yield penalties.
The primary industrial and laboratory application of (R)-N-(1-Phenylethyl)hydroxylamine oxalate is its in-situ neutralization and condensation with aldehydes or ketones to form stable, enantioenriched chiral nitrones. The high purity and exact stoichiometry of the oxalate salt ensure highly reproducible condensation yields, making it the preferred precursor for scaling up nitrone-based synthetic routes [1].
Following the stereoselective 1,3-dipolar cycloaddition of the generated nitrones with alkenes, the resulting isoxazolidines undergo simultaneous N-O bond cleavage and auxiliary hydrogenolysis. This sequence efficiently produces chiral 1,3-amino alcohols, which are ubiquitous structural motifs in modern pharmaceuticals and complex natural products [2].
The compound is utilized in the synthesis of chiral nitrones that serve as electrophiles for the stereoselective addition of various carbon nucleophiles (such as organolithium or Grignard reagents). Subsequent oxidation and cleavage of the (R)-1-phenylethyl group provide a reliable, high-yielding pathway to non-natural, enantiopure alpha-amino acids required for advanced peptide therapeutics [3].
Corrosive;Acute Toxic